2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine
Overview
Description
2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine: is a complex organic compound with a triazine core and three diphenylphosphine oxide groups attached via benzene rings.
Preparation Methods
The synthesis of 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine typically involves multiple steps, starting with the formation of the triazine core. The triazine core can be synthesized from cyanuric chloride through nucleophilic substitution reactions. The subsequent steps involve the attachment of benzene rings and diphenylphosphine oxide groups under controlled conditions . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide groups.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or benzene rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form larger polymeric structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired product.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the compound.
Substitution Products: Substituted triazine or benzene derivatives.
Polymeric Structures: Larger covalent organic frameworks (COFs) formed through coupling reactions.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used as an electron transport/hole blocking material in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Catalysis: It can serve as a ligand in various catalytic reactions.
Biology and Medicine:
Drug Delivery:
Biological Sensors: Used in the development of sensors for detecting biological molecules.
Industry:
Materials Science: The compound is used in the fabrication of advanced materials with specific electronic and photophysical properties.
Polymer Science: It is a building block for creating covalent organic frameworks (COFs) and other polymeric materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine involves its ability to participate in electron transfer processes. The triazine core and diphenylphosphine oxide groups facilitate the transfer of electrons, making it an effective electron transport material. The molecular targets and pathways involved include interactions with other organic molecules and metal ions, which can influence the compound’s electronic properties .
Comparison with Similar Compounds
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid: This compound has a similar triazine core but different functional groups, leading to different applications and properties.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine-based compound with different substituents, used in various chemical applications.
Uniqueness:
Structural Properties: The unique combination of triazine core and diphenylphosphine oxide groups gives 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine distinct electronic and photophysical properties.
Properties
IUPAC Name |
2,4,6-tris(3-diphenylphosphorylphenyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H42N3O3P3/c61-64(46-25-7-1-8-26-46,47-27-9-2-10-28-47)52-37-19-22-43(40-52)55-58-56(44-23-20-38-53(41-44)65(62,48-29-11-3-12-30-48)49-31-13-4-14-32-49)60-57(59-55)45-24-21-39-54(42-45)66(63,50-33-15-5-16-34-50)51-35-17-6-18-36-51/h1-42H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVGOMWIWCMKAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=NC(=NC(=N4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H42N3O3P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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